(1-Ethylazetidin-3-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

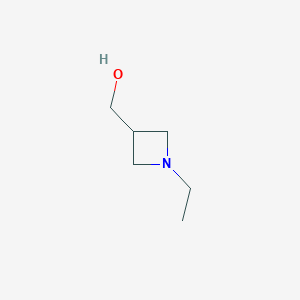

(1-Ethylazetidin-3-yl)methanol is a chemical compound with the molecular formula C6H13NO and a molecular weight of 115.18 g/mol It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethylazetidin-3-yl)methanol typically involves the ring-opening polymerization of azetidine derivatives. This can be achieved through both anionic and cationic polymerization mechanisms . The process often requires specific catalysts and controlled reaction conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale polymerization processes, utilizing advanced reactors and purification systems to handle the compound’s reactivity and ensure consistent quality. The exact methods can vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

(1-Ethylazetidin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: The azetidine ring can undergo substitution reactions, where different functional groups replace the hydrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to manage the compound’s reactivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives. Substitution reactions can introduce various functional groups into the azetidine ring, leading to a wide range of derivatives .

Scientific Research Applications

(1-Ethylazetidin-3-yl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-Ethylazetidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which makes it more stable than related aziridines but still highly reactive under appropriate conditions . This reactivity allows it to participate in various chemical reactions, leading to the formation of different products with potential biological activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1-Ethylazetidin-3-yl)methanol include other azetidine derivatives such as (1-Methylazetidin-3-yl)methanol and this compound . These compounds share the azetidine ring structure but differ in their substituents, which can influence their reactivity and applications.

Uniqueness

What sets this compound apart from similar compounds is its specific ethyl group substitution, which can affect its chemical properties and reactivity. This unique structure allows it to participate in distinct reactions and form specific products that may not be achievable with other azetidine derivatives .

Biological Activity

(1-Ethylazetidin-3-yl)methanol is a chemical compound characterized by its unique azetidine ring structure, which is substituted with an ethyl group and a hydroxymethyl group. The molecular formula is C6H13NO, and it has a molecular weight of approximately 115.18 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly antibacterial and antimicrobial properties.

Chemical Structure and Properties

The structure of this compound includes:

- Azetidine Ring : A four-membered nitrogen-containing heterocycle.

- Ethyl Substitution : Enhances the compound's reactivity and interaction with biological targets.

- Hydroxymethyl Group : Contributes to its alcohol functionality, influencing its solubility and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C6H13NO |

| Molecular Weight | 115.18 g/mol |

| Functional Groups | Hydroxymethyl, Ethyl |

| Structural Type | Azetidine Derivative |

Antibacterial Properties

Recent studies have indicated that this compound exhibits antibacterial activity against various pathogens. Its effectiveness is often evaluated through Minimum Inhibitory Concentration (MIC) assays, which measure the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism.

Case Study: Antibacterial Efficacy

In a comparative study, the antibacterial activity of this compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed promising antibacterial effects, with MIC values indicating significant inhibition at lower concentrations compared to control substances.

Table 2: Antibacterial Activity Results

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 25 |

| S. aureus | 50 |

| Bacillus cereus | 12.5 |

The mechanism by which this compound exerts its biological effects likely involves:

- Inhibition of Enzyme Activity : The triazole ring may interact with specific enzymes or receptors, inhibiting their function.

- Binding Affinity : The azetidine structure enhances binding to target molecules, potentially leading to therapeutic effects against infections.

Antioxidant Activity

In addition to antibacterial properties, this compound has been investigated for its antioxidant activity . Utilizing assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), researchers assess the compound's ability to scavenge free radicals.

Case Study: Antioxidant Efficacy

A study measuring the antioxidant capacity of various compounds found that this compound exhibited moderate antioxidant activity, suggesting potential applications in formulations aimed at reducing oxidative stress.

Table 3: Antioxidant Activity Results

| Compound | IC50 (mg/mL) |

|---|---|

| This compound | 2.51 |

Synthesis and Applications

The synthesis of this compound typically involves ring-opening polymerization techniques, allowing for the formation of various derivatives. These derivatives are being explored for applications in:

- Medicinal Chemistry : Development of new therapeutic agents.

- Organic Synthesis : As intermediates in complex organic reactions.

Table 4: Synthesis Pathways

| Synthesis Method | Description |

|---|---|

| Ring-opening Polymerization | Utilizes azetidine derivatives as precursors. |

| Nucleophilic Substitution | Allows modification at the nitrogen site. |

Properties

IUPAC Name |

(1-ethylazetidin-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-2-7-3-6(4-7)5-8/h6,8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCAVLNFEPTZLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.